molecular formula C17H26N4O B14958249 N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14958249
M. Wt: 302.4 g/mol
InChI Key: VUPRJWNYJCRRDS-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the dimethyl, methylbutyl, and propan-2-yl groups through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.

    1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1,3-dimethyl-N-(3-methylbutyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H26N4O/c1-10(2)7-8-18-17(22)13-9-14(11(3)4)19-16-15(13)12(5)20-21(16)6/h9-11H,7-8H2,1-6H3,(H,18,22)

InChI Key

VUPRJWNYJCRRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(C)C)C

Origin of Product

United States

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